3,5-Dichloroaniline-d3
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Overview
Description
Synthesis Analysis :
- Latli et al. (2008) describe a synthesis method for [13C6]-3,5-dichloroaniline, a variant of 3,5-Dichloroaniline-d3, using [13C6]-aniline or its hydrochloride salt. This method involves a three-step conversion process and is significant for drug metabolism and pharmacokinetics studies.
Molecular Structure Analysis :
- For 3,5-Dichloroaniline, Sasikala et al. (2017) conducted a detailed study on its molecular structure using various analytical techniques.
Chemical Reactions and Properties :
- Turci et al. (2006) highlight the detection of 3,5-Dichloroaniline as a marker in human urine, indicating its chemical reactivity and interaction in biological systems.
- Wang et al. (2012) investigated the biodegradation and removal of 3,4-Dichloroaniline, an analog of 3,5-Dichloroaniline, by green algae, providing insights into its environmental interactions and chemical behavior.
Physical Properties Analysis :
- The study by Diaz et al. (2001) on copolymers involving dichloroaniline derivatives, including 3,5-dichloroaniline, offers information on their physical properties like conductivity.
Chemical Properties Analysis :
- The work of Valentovic et al. (1997) on methemoglobin formation induced by 3,5-dichloroaniline and its metabolites reveals important aspects of its chemical properties, particularly in relation to hemoglobin interactions.
Scientific Research Applications
Applications in Environmental Monitoring and Safety
Biochemical Monitoring of Pesticide Exposure 3,5-Dichloroaniline-d3 is utilized as a marker for exposure to certain pesticides. It's detected in human urine, indicating exposure to pesticides like vinclozolin, procymidone, iprodione, and chlozolinate, and also used to monitor exposure to herbicides such as diuron, linuron, neburon, and propanil. This monitoring is crucial for assessing occupational and environmental exposures to these chemicals (Wittke et al., 2001), (Turci et al., 2006).
Bioremediation of Environmental Pollutants Chlorella pyrenoidosa, a green algae, has been identified to degrade 3,4-Dichloroaniline (a compound closely related to 3,5-Dichloroaniline-d3), reducing its concentration significantly in the water, indicating its potential in bioremediation of aquatic environments contaminated with similar compounds (Shujuan Wang et al., 2012).
Synthesis and Drug Metabolism Studies [13C6]-3,5-Dichloroaniline is synthesized and used as an internal standard in drug metabolism and pharmacokinetics studies. It is incorporated into compounds of interest to track the presence and quantity of drugs and metabolites, highlighting its importance in pharmaceutical research (Latli et al., 2008).
Electrochemical Degradation Studies Studies on the degradation of compounds like diuron and dichloroaniline at boron-doped diamond (BDD) electrodes contribute to understanding the electrochemical breakdown of environmental pollutants. This research is crucial for developing water treatment technologies that ensure the safety of water resources (Polcaro et al., 2004).
Safety And Hazards
Future Directions
3,5-Dichloroaniline is a key stressor of soil microorganisms with reciprocal effects on ecosystem functioning . Future research should focus on the impact of its transformation products on the environment . It is also important to consider the contribution of transformation products in the toxicity of pesticides on the soil microbial community .
properties
IUPAC Name |
3,5-dichloro-N,N,2-trideuterioaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2/i2D/hD2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRLKWGPEVNVHT-MNUMRPGMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=C(C=C1Cl)Cl)N([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N,N,2-trideuterioaniline |
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